1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene
Overview
Description
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, also known as DCCEB or dichlofluanid, is an organic compound. It has a molecular weight of 257.57 . The IUPAC name for this compound is 1,4-dichloro-2-[(2-chloroethyl)sulfinyl]benzene .
Molecular Structure Analysis
The InChI code for 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is 1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The melting point of 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is between 68-69 degrees Celsius .
Scientific Research Applications
Catalyst for Synthesis in Organic Chemistry
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene and related compounds have applications in organic synthesis. For example, 1,3,5-Tris(hydrogensulfato) benzene, a related compound, is used as a catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This demonstrates the use of such chemicals in facilitating organic reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).
Photochemical Synthesis
Another application is in photochemical synthesis. The irradiation of solutions containing dichloro-naphthoquinone and furan derivatives, which are structurally similar to 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, results in the formation of chloro-furyl-naphthoquinones. This highlights the role of such compounds in photochemically induced reactions (Maruyama & Otsuki, 1977).
Role in Polymer Chemistry
The compound also finds use in polymer chemistry. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, a reaction involving similar sulfinyl groups, activates thioglycosides in polymer chemistry. This process is significant for the synthesis of diverse glycosidic linkages (Crich & Smith, 2001).
Environmental Studies
The compound and its analogs also play a role in environmental studies. Chlorinated benzenes, like 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, are extensively used in various applications and studied for their environmental impact. They are intermediates in chemical production and have widespread environmental applications and implications (Morita, 1977).
Safety And Hazards
properties
IUPAC Name |
1,4-dichloro-2-(2-chloroethylsulfinyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCAEADPJTMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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